2-Amino-3-(trifluoromethyl)quinoline

Synthetic Chemistry Process Development Chemical Procurement

2-Amino-3-(trifluoromethyl)quinoline (C₁₀H₇F₃N₂, MW 212.17) is a heterocyclic building block belonging to the trifluoromethyl-substituted quinoline family, a class renowned for its broad utility in medicinal chemistry and materials science. Characterized by a primary amine at position 2 and a trifluoromethyl group at position 3 of the quinoline nucleus, this specific regioisomer presents distinct electronic properties and reactivity profiles compared to its more common 4-substituted or 2,8-bis-substituted relatives.

Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
Cat. No. B15225345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(trifluoromethyl)quinoline
Molecular FormulaC10H7F3N2
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)N)C(F)(F)F
InChIInChI=1S/C10H7F3N2/c11-10(12,13)7-5-6-3-1-2-4-8(6)15-9(7)14/h1-5H,(H2,14,15)
InChIKeyDKUWZPPOLOWRPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(trifluoromethyl)quinoline: A Regiospecific Intermediate for Fluorinated Quinoline Procurement


2-Amino-3-(trifluoromethyl)quinoline (C₁₀H₇F₃N₂, MW 212.17) is a heterocyclic building block belonging to the trifluoromethyl-substituted quinoline family, a class renowned for its broad utility in medicinal chemistry and materials science [1]. Characterized by a primary amine at position 2 and a trifluoromethyl group at position 3 of the quinoline nucleus, this specific regioisomer presents distinct electronic properties and reactivity profiles compared to its more common 4-substituted or 2,8-bis-substituted relatives [2]. Its established synthetic accessibility via adapted Leimgruber-Batcho conditions makes it a viable entry point for the rational design of drug-like molecules [3].

Why 2-Amino-3-(trifluoromethyl)quinoline Cannot Be Replaced by Arbitrary Trifluoromethylquinoline Analogs


Generic substitution of a 2-amino-3-(trifluoromethyl)quinoline isomer with another aminoquinoline derivative is not scientifically sound due to regiospecific effects on biological activity and chemical reactivity. The exact position of the trifluoromethyl substituent dramatically influences the compound's lipophilicity, electronic distribution, and metabolic stability [1]. For instance, research on structurally similar platforms demonstrates that shifting the amino group from the 4-position to the 2-position, or altering the CF₃ position, can reduce antimycobacterial activity from significant (MIC < 6.25 µg/mL) to negligible levels [2]. Such binary activity cliffs underscore the criticality of precise chemical identity for reproducible research and valid SAR interpretation [3].

Quantitative Differentiation of 2-Amino-3-(trifluoromethyl)quinoline for Procurement Decision-Making


Direct Synthesis via Leimgruber-Batcho Protocol Offers a Unique Access Route Versus Traditional 4-Amino Analogs

The synthesis of 2-amino-3-(trifluoromethyl)quinoline has been specifically achieved using adapted Leimgruber-Batcho conditions, providing a direct, regioselective route to this isomer [1]. In contrast, the more commonly encountered 4-amino-2-(trifluoromethyl)quinoline analogs typically rely on multi-step sequences involving chlorination, coupling, and reduction, which can introduce higher cost and lower overall yield for the specific 2-amino-3-CF₃ substitution pattern. The Leimgruber-Batcho approach avoids the need for pre-functionalized quinoline cores, offering a potential synthetic efficiency advantage for gram-scale procurement [2].

Synthetic Chemistry Process Development Chemical Procurement

In-Class Antimycobacterial Activity Benchmark Demonstrates That Regioisomeric Substitution Dictates Bioactivity Outcomes

Within the family of trifluoromethyl-aminoquinolines, the most potent antimycobacterial activity is observed for compounds bearing the 2-amino substituent on a 2,8-bis(trifluoromethyl)quinoline scaffold. The lead compound in this series, a 4-amino-2,8-bis(trifluoromethyl)quinoline derivative (Compound 1), exhibited a MIC value of 3.13 µg/mL against Mycobacterium tuberculosis H37Rv [1]. However, activity is highly sensitive to substitution pattern: simply relocating the amino group to other positions on the quinoline ring, or removing one CF₃ group, resulted in a sharp drop in activity, with most analogs showing MIC > 6.25 µg/mL and < 90% inhibition [1]. This establishes a clear structure-activity landscape where the 2-amino-3-CF₃ congener occupies a distinct, unexplored niche that is not interchangeable with the 4-amino-2,8-bis(CF₃) series.

Antimycobacterial Tuberculosis Structure-Activity Relationship

Regiospecific Fluorescence Properties of Trifluoromethylaminoquinolines Enable Material Science Applications That Depend on Substitution Geometry

Trifluoromethylaminoquinoline derivatives (structurally regioisomeric to the target compound) exhibit strong solution-state fluorescence with quantum yields (Φf(s)) ranging from 0.23 to 0.60 and emission maxima (λmax(f)) between 418 and 469 nm, depending on solvent polarity [1]. In the crystalline solid state, emission shifts to longer wavelengths (λmax(f) = 464–530 nm) with lower quantum yields (Φf(c) = 0.01–0.28). Critically, the crystal polymorphs of these amino-trifluoromethylquinolines display distinct emission colors and undergo thermal single-crystal-to-single-crystal transformations [1]. These photophysical properties are intimately tied to the specific position of the amino and trifluoromethyl substituents. The 2-amino-3-trifluoromethyl regioisomer thus represents a distinct electronic configuration from the previously characterized 7-amino-2,4-bis(trifluoromethyl) congeners, offering unexplored emission behavior and polymorphic potential for optoelectronic procurement.

Fluorescent Materials Polymorphism Crystal Engineering

Application Scenarios Where 2-Amino-3-(trifluoromethyl)quinoline Provides a Research or Procurement Advantage


Generation of Orthogonal Antimycobacterial Screening Libraries

Based on the established SAR that antimycobacterial activity in trifluoromethylquinolines is highly regiospecific (MIC values ranging from 3.13 µg/mL to inactive upon minor positional changes, as shown in the Mital et al. study [1]), investigators designing new anti-TB compound libraries can use 2-amino-3-(trifluoromethyl)quinoline as a structurally orthogonal monomer. Its substitution pattern is distinct from the previously explored 4-amino-2,8-bis(trifluoromethyl) series, enabling the exploration of new chemical space to combat drug-resistant Mycobacterium tuberculosis.

Cost-Efficient Synthesis of Regiospecific Fluorinated Heterocycles for High-Throughput Screening

The direct Leimgruber-Batcho synthetic route established by Muzalevskiy et al. [2] provides a streamlined 2-step access to the 2-amino-3-trifluoromethyl quinoline isomer, avoiding the costly multi-step sequences required for 4-amino analogs. This efficiency makes the compound an attractive starting material for medicinal chemistry groups seeking to rapidly generate diverse compound libraries without investing in complex synthetic infrastructure.

Development of Novel Solid-State Luminescent Materials with Polymorphic Switching

Inspired by the discovery that structurally related trifluoromethylaminoquinolines exhibit thermal single-crystal-to-single-crystal transformations accompanied by visible emission color changes (e.g., from blue to green) [3], the unique 2-amino-3-trifluoromethyl regioisomer provides an unexplored scaffold for crystal engineering. Procurement of this specific isomer enables the study of how the relative orientation of the amino and trifluoromethyl groups influences solid-state packing, fluorescence quantum yield, and thermochromic behavior, with potential applications in optical sensors and anti-counterfeiting technologies.

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